N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide
Description
This compound features a 1,2,4-oxadiazole core substituted at position 5 with a carboxamide group (N-(4-bromophenyl)) and at position 3 with a 1,2,3-triazole moiety bearing a 4-fluorobenzyl group.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN6O2/c19-12-3-7-14(8-4-12)21-17(27)18-22-16(24-28-18)15-10-26(25-23-15)9-11-1-5-13(20)6-2-11/h1-8,10H,9H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSKMLHSJHEFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is often formed through a reaction between an azide and an alkyne.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Final Coupling: The final step involves coupling the triazole and oxadiazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Key Reaction Mechanisms
Functionalization Reactions
The compound undergoes post-synthesis modifications to enhance its biological activity:
3.1 Substitution Reactions
Nucleophilic substitution at aromatic rings (e.g., bromine-to-fluorine exchange) or electrophilic substitution at the triazole ring may occur under basic or acidic conditions.
3.2 Oxidation/Reduction
Oxidative functionalization of the oxadiazole ring or reduction of the carboxamide group can alter its reactivity and stability.
Stability and Reactivity
| Property | Behavior | Citations |
|---|---|---|
| Thermal stability | Stable under standard conditions; decomposition observed at >200°C | |
| Solubility | Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) | |
| Reactivity toward acids | Susceptible to hydrolysis of the oxadiazole ring under strong acidic conditions |
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. It exhibits the ability to inhibit the growth of various pathogens, including bacteria and fungi. Studies have shown that derivatives of oxadiazole compounds can effectively combat drug-resistant strains of bacteria, making them valuable in the development of new antimicrobial agents .
Anticancer Potential
N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide has been evaluated for its anticancer activity. Research indicates that it can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell division and survival. For instance, it has shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism involves enzyme inhibition related to DNA replication and repair processes.
Electronic and Optical Properties
The unique structural characteristics of this compound make it a candidate for advanced materials development. Its potential applications include organic semiconductors and photonic devices due to its favorable electronic properties .
Synthesis of Advanced Materials
Research into the synthesis of this compound has led to the exploration of its use in creating novel materials with specific functionalities. The ability to modify its structure allows for tailored properties suitable for various applications in nanotechnology and material engineering.
Enzyme Inhibition Studies
In biological research, this compound is utilized to study enzyme inhibition mechanisms. Its ability to bind to specific enzymes makes it a valuable tool for understanding biochemical pathways and developing new therapeutic strategies against diseases caused by enzyme dysregulation .
Receptor Binding Studies
The interactions between this compound and various receptors are being investigated to elucidate its pharmacological effects. This research contributes to a better understanding of how similar compounds can be designed for targeted therapies .
Summary Table of Applications
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activity; inhibits growth of pathogens and cancer cells |
| Materials Science | Potential use in electronic devices; advanced material synthesis |
| Biological Research | Valuable for studying enzyme inhibition and receptor binding mechanisms |
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to disruption of key biological processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Oxadiazole Derivatives
- N-{4-[(4-Bromophenyl)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide (): This analog replaces the triazole with a sulfonylbenzene group, reducing polarity. Synthesis yields for similar oxadiazoles reach 90–94% via Schotten–Baumann acylation and cyclodehydration .
N-(4-Methylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide () :
Substituting oxadiazole with oxazole eliminates one nitrogen atom, reducing aromaticity and electron-withdrawing effects. This may lower thermal stability and binding affinity for electron-deficient targets.
Triazole Derivatives
- 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (): The ethoxyphenyl-oxazole substituent introduces steric bulk, which may hinder target engagement compared to the fluorobenzyl group in the target compound.
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () :
A pyridinyl-triazole hybrid with a sulfanyl linker demonstrates higher polarity and hydrogen-bonding capacity. The trifluoromethyl group enhances electron-withdrawing effects, which could improve binding to serine proteases or kinases .
Substituent Effects on Bioactivity
Bromophenyl vs. Other Aromatic Groups
Antifungal Activity () :
N-(4-(3-Phenyl-1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide derivatives exhibit >85% inhibition against Botrytis cinerea (tomato gray mold), outperforming the fungicide diniconazole (80.8%). The bromophenyl group in the target compound may similarly enhance antifungal potency via halogen bonding .- Thiadiazole vs.
Fluorine Substituents
- 4-Fluorobenzyl Group (Target Compound): Fluorine’s electronegativity enhances metabolic stability and bioavailability by resisting oxidative degradation. Similar fluorinated triazoles (e.g., 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in ) show improved pharmacokinetic profiles compared to non-fluorinated analogs .
Triazole Formation (Click Chemistry)
The target compound’s 1,2,3-triazole moiety likely derives from copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry (). This method achieves >95% regioselectivity for 1,4-disubstituted triazoles under mild conditions, as seen in peptidotriazole syntheses .
Oxadiazole Cyclization
The 1,2,4-oxadiazole ring may form via cyclodehydration of acylated intermediates, similar to the 90% yield reported for intramolecular cyclization of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid () .
Biological Activity
N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has attracted attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Triazole ring : Known for its role in biological activity and interaction with various enzymes.
- Oxadiazole ring : Often associated with antimicrobial and anticancer properties.
- Bromophenyl and fluorophenyl groups : These substituents can influence the compound's lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the triazole moiety is particularly noted for its ability to inhibit fungal growth by interfering with cell wall synthesis. For instance, derivatives of triazoles have shown effectiveness against Candida species and Aspergillus fungi .
Anticancer Activity
The compound has been studied for its potential anticancer effects. Triazole-based compounds often act as inhibitors of specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines by inducing apoptosis through various signaling pathways .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound likely interacts with key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It may bind to specific receptors, altering their activity and leading to downstream effects such as apoptosis or cell cycle arrest.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.004 µM against resistant strains of Mycobacterium tuberculosis, showcasing their potential as effective antimicrobial agents .
- Antitumor Activity : In a recent investigation, a related compound was shown to inhibit PARP enzymes with Ki values indicating high potency (Ki = 0.87 nM), leading to significant reductions in tumor growth in xenograft models .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic routes for synthesizing this compound, and what experimental conditions are critical for optimizing yield?
Answer:
The synthesis involves a multi-step process, including:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, as observed in analogous triazole-oxadiazole hybrids .
- Condensation reactions between 4-bromoaniline derivatives and activated carbonyl intermediates under anhydrous conditions .
- Oxadiazole ring formation via cyclization of thioamide precursors using dehydrating agents like POCl₃ .
Critical Conditions:
- Strict temperature control (60–80°C) during cyclization to prevent side reactions.
- Use of inert atmospheres (N₂/Ar) to avoid oxidation of intermediates.
Basic: What spectroscopic and crystallographic methods are employed to confirm the compound’s structure?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and purity. For example, the 4-fluorophenylmethyl group shows distinct aromatic proton splitting patterns .
- X-ray Crystallography: Resolves spatial arrangement, as demonstrated in related triazole derivatives with bromophenyl and fluorophenyl substituents (e.g., bond angles: C-Br ~1.89 Å, C-F ~1.35 Å) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₁₆BrFN₆O₂: 529.04 g/mol) .
Advanced: How can researchers address the compound’s low aqueous solubility in biological assays?
Answer:
- Co-solvent Systems: Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Structural Modifications: Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions while preserving the oxadiazole core’s bioactivity .
- Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability, as tested with similar triazole-carboxamides .
Advanced: What methodologies are used to investigate its enzyme inhibition mechanism and selectivity?
Answer:
- Kinetic Assays: Measure IC₅₀ values via fluorogenic substrates (e.g., for carbonic anhydrase or kinase targets) .
- Molecular Docking: Compare binding poses in target vs. off-target enzymes (e.g., using AutoDock Vina). For example, the oxadiazole ring may anchor to Zn²⁺ in metalloenzymes .
- Selectivity Screening: Test against panels of related enzymes (e.g., HDAC isoforms) to identify preferential inhibition .
Advanced: How do structural variations in analogous compounds impact biological activity?
Answer:
Basic: What in vitro models are suitable for initial pharmacological testing?
Answer:
- Cell-Based Assays: Use cancer cell lines (e.g., MCF-7, A549) to evaluate antiproliferative effects (IC₅₀ typically 1–10 µM for triazole-oxadiazoles) .
- Enzyme Inhibition: Recombinant enzymes (e.g., carbonic anhydrase IX) in buffer systems at pH 7.4 .
- Solubility Testing: Parallel artificial membrane permeability assay (PAMPA) to predict blood-brain barrier penetration .
Advanced: How can contradictory data on enzyme inhibition be resolved?
Answer:
- Dose-Response Curves: Replicate experiments across multiple concentrations to rule out assay-specific artifacts .
- Orthogonal Assays: Validate findings using both fluorometric and radiometric methods (e.g., scintillation proximity assays) .
- Structural Analysis: Compare crystal structures of enzyme-compound complexes to identify binding discrepancies .
Advanced: What computational tools predict metabolic stability and toxicity?
Answer:
- ADMET Predictors: Software like Schrödinger’s QikProp to estimate logP (target: 2–4), CYP450 inhibition, and hERG channel liability .
- Metabolite Identification: LC-MS/MS to track oxidative degradation (e.g., demethylation of methoxy groups) .
- Toxicity Profiling: Use zebrafish embryos or HepG2 cells for acute toxicity screening (LD₅₀ > 100 µM desired) .
Basic: What purification techniques ensure high compound purity for in vivo studies?
Answer:
- Column Chromatography: Silica gel with gradient elution (hexane/EtOAc) to remove unreacted starting materials .
- Recrystallization: Use ethanol/water mixtures to isolate crystalline product (>95% purity by HPLC) .
- HPLC Validation: C18 columns with UV detection at 254 nm to confirm absence of regioisomers .
Advanced: How can researchers design derivatives to improve pharmacokinetic properties?
Answer:
- Bioisosteric Replacement: Substitute the oxadiazole with a 1,2,4-triazole to enhance metabolic stability .
- Pro-drug Strategies: Esterify the carboxamide group to improve oral absorption, with in situ hydrolysis in plasma .
- Halogen Scanning: Replace bromine with iodine to modulate lipophilicity and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
